Cas no 1396871-57-0 (2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide)

2,5-Dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide is a heterocyclic compound featuring a furan-carboxamide core linked to a 1,3,4-oxadiazole moiety substituted with a 6-methylpyridin-2-yl group. This structure confers potential utility in medicinal chemistry and agrochemical research due to its rigid, planar framework and hydrogen-bonding capabilities. The presence of both furan and pyridine rings enhances its binding affinity in biological systems, while the oxadiazole linker contributes to metabolic stability. Its well-defined molecular architecture makes it a promising scaffold for the development of enzyme inhibitors or receptor modulators. The compound is typically synthesized via condensation reactions, ensuring high purity and reproducibility for research applications.
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide structure
1396871-57-0 structure
Product name:2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
CAS No:1396871-57-0
MF:C15H14N4O3
MW:298.296662807465
CID:5761404
PubChem ID:71780995

2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024518234
    • VU0520193-1
    • 2,5-dimethyl-N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide
    • F5773-4125
    • 1396871-57-0
    • 2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
    • Inchi: 1S/C15H14N4O3/c1-8-5-4-6-12(16-8)14-18-19-15(22-14)17-13(20)11-7-9(2)21-10(11)3/h4-7H,1-3H3,(H,17,19,20)
    • InChI Key: YGSSTUQUANPUMS-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C(NC2=NN=C(C3C=CC=C(C)N=3)O2)=O)=C1C

Computed Properties

  • Exact Mass: 298.10659032g/mol
  • Monoisotopic Mass: 298.10659032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 94Ų

2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5773-4125-3mg
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
3mg
$63.0 2023-09-09
Life Chemicals
F5773-4125-40mg
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
40mg
$140.0 2023-09-09
Life Chemicals
F5773-4125-15mg
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
15mg
$89.0 2023-09-09
Life Chemicals
F5773-4125-50mg
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
50mg
$160.0 2023-09-09
Life Chemicals
F5773-4125-10mg
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
10mg
$79.0 2023-09-09
Life Chemicals
F5773-4125-25mg
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
25mg
$109.0 2023-09-09
Life Chemicals
F5773-4125-2μmol
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5773-4125-20mg
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
20mg
$99.0 2023-09-09
Life Chemicals
F5773-4125-10μmol
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5773-4125-1mg
2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
1396871-57-0
1mg
$54.0 2023-09-09

Additional information on 2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide

Introduction to 2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1396871-57-0, specifically named as 2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in the field of chemical biology due to its potential therapeutic applications and mechanistic insights into biological pathways. The structural motif combines a furan core with a 1,3,4-oxadiazole ring system, further functionalized with a 6-methylpyridine moiety, creating a multifaceted scaffold that is both chemically diverse and biologically relevant.

In recent years, the development of novel heterocyclic compounds has been a cornerstone in the quest for effective pharmaceutical agents. The 1,3,4-oxadiazole scaffold, in particular, has demonstrated remarkable versatility as a pharmacophore, exhibiting activities ranging from anti-inflammatory to anticancer effects. This class of compounds often exhibits favorable physicochemical properties such as solubility and metabolic stability, making them attractive candidates for drug development. The inclusion of a furan ring in the molecular structure of this compound not only enhances its complexity but also opens up possibilities for unique interactions with biological targets.

The 6-methylpyridine substituent further enriches the chemical space explored by this molecule. Pyridine derivatives are well-known for their broad spectrum of biological activities, including roles as kinase inhibitors and neurotransmitter modulators. By integrating this moiety into the 2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide framework, researchers aim to leverage these known properties while exploring novel mechanisms of action. This strategic combination of structural elements positions the compound as a promising candidate for further investigation in drug discovery pipelines.

One of the most compelling aspects of this compound is its potential to modulate key biological pathways implicated in various diseases. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors in ways that can lead to therapeutic effects. For instance, studies have shown that oxadiazole derivatives can inhibit enzymes involved in inflammation and oxidative stress pathways. The presence of the furan ring may contribute to additional binding interactions or influence the compound's pharmacokinetic profile. These features make it an intriguing subject for medicinal chemists seeking to develop next-generation therapeutics.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening and molecular docking studies to evaluate the binding affinity of such compounds to biological targets. These computational approaches have been instrumental in predicting potential drug candidates before they are synthesized and tested experimentally. In the case of 2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide, computational modeling has suggested interactions with proteins involved in cancer progression and metabolic disorders. These predictions provide a strong rationale for experimental validation and further optimization.

The synthesis of this compound represents a testament to the ingenuity of synthetic organic chemistry. The construction of such complex molecules requires careful planning and execution to ensure high yields and purity. Modern synthetic methodologies have made it possible to construct intricate heterocyclic frameworks efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds that are essential for creating the desired structural motifs. The synthesis also highlights the importance of protecting group strategies to prevent unwanted side reactions during multi-step processes.

Once synthesized, the characterization of this compound involves a comprehensive suite of analytical techniques to confirm its identity and purity. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure through proton and carbon NMR experiments. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, offering additional confirmation of the compound's identity. X-ray crystallography may also be employed if single crystals can be obtained for high-resolution structural analysis.

The biological evaluation of 2,5-dimethyl-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide typically involves testing its activity against a panel of relevant biological targets. Initial assays may include cell-based assays to assess cytotoxicity or anti-proliferative effects on cancer cell lines. Additional studies might explore its interaction with enzymes or receptors involved in inflammatory responses or metabolic regulation. These assays provide critical data on whether the compound exhibits promising biological activity that warrants further investigation.

In vivo studies are crucial for understanding how this compound behaves within an organism and whether it achieves therapeutic efficacy at achievable doses. Preclinical models are used to assess pharmacokinetic parameters such as absorption distribution metabolism excretion (ADME) properties and pharmacodynamic effects at target sites. These studies help determine whether the compound has sufficient bioavailability and potency to proceed into clinical trials if it demonstrates positive results in preclinical testing.

The integration of machine learning and artificial intelligence into drug discovery workflows has accelerated the process of identifying promising candidates like this one from vast chemical libraries through virtual screening techniques based on predicted binding affinities or other pharmacophoric features identified by pattern recognition algorithms trained on known active compounds within similar chemical space represented by our target molecule which combines multiple pharmacophores capable interacting simultaneously different binding pockets within biological targets suggesting potential dual or multi-target inhibition which could enhance therapeutic index while minimizing side effects associated single target drugs

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.